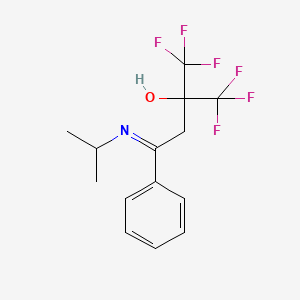
1-异丙基亚氨基-1-苯基-3-(三氟甲基)-4,4,4-三氟丁醇
描述
科学研究应用
合成和反应性
1-异丙基亚氨基-1-苯基-3-(三氟甲基)-4,4,4-三氟丁醇及其衍生物用于各种合成应用。Barten、Funabiki 和 Röschenthaler (2002) 证明了选定的亚胺与含三氟甲基的酮反应生成 β-羟基-β-三氟甲基亚胺,突出了该化合物在促进新型化学反应中的作用 (Barten,Funabiki,& Röschenthaler,2002)。
药物应用
在药物研究中,该化合物的衍生物因其潜在的抗肿瘤活性而被探索。例如,Al-Suwaidan 等人 (2015) 合成并评估了一系列化合物,包括 1-(4-氯苯基)-4,4,4-三氟-2-(2-(芳基)腙)丁烷-1,3-二酮,以了解它们的体外抗肿瘤活性。这项研究表明该化合物与开发新的治疗剂有关 (Al-Suwaidan 等,2015)。
生物催化应用
该化合物的衍生物还在生物催化过程中得到应用。陈等 (2019) 开发了一种使用重组大肠杆菌细胞进行 4-(三氟甲基)苯乙酮不对称还原为 (R)-1-[4-(三氟甲基)苯基]乙醇的生物工艺,该工艺表明这些化合物在生物技术合成中的用途 (陈,夏,刘,& 王,2019)。
材料科学
在材料科学中,该化合物用于合成新型材料。例如,Song 和 Zhu (2001) 报道了用三氟甲基-1,3-二酮合成氟代吡唑衍生物,展示了该化合物在创造具有独特性能的新材料中的应用 (Song & Zhu,2001)。
属性
IUPAC Name |
1,1,1-trifluoro-4-phenyl-4-propan-2-ylimino-2-(trifluoromethyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6NO/c1-9(2)21-11(10-6-4-3-5-7-10)8-12(22,13(15,16)17)14(18,19)20/h3-7,9,22H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNWZZWTXDINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(CC(C(F)(F)F)(C(F)(F)F)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3151802.png)

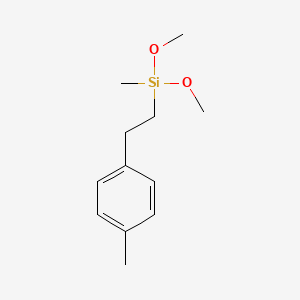

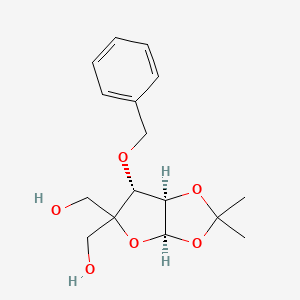

![N-[1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethylidene]hydroxylamine](/img/structure/B3151833.png)
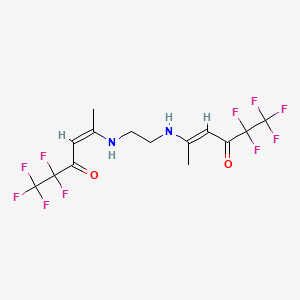
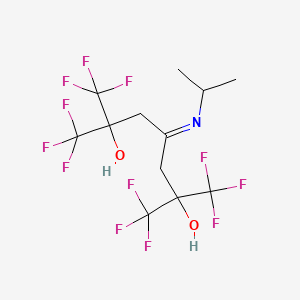

![(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B3151875.png)

